
1-deoxy-L-threo-sphinganine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-deoxy-L-threo-sphinganine-d3 is a deuterium-labeled analog of 1-deoxy-L-threo-sphinganine. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research, particularly in the study of sphingolipid metabolism and related pathways .
Métodos De Preparación
The synthesis of 1-deoxy-L-threo-sphinganine-d3 involves the incorporation of deuterium atoms into the sphinganine molecule. The synthetic route typically starts with the precursor molecule, which undergoes a series of chemical reactions to introduce the deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
1-deoxy-L-threo-sphinganine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-deoxy-L-threo-sphinganine-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in the study of sphingolipid metabolism and related pathways.
Biology: Helps in understanding the role of sphingolipids in cellular processes and signaling pathways.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of sphingolipid-based drugs.
Industry: Employed in the development of new sphingolipid-based products and technologies .
Mecanismo De Acción
The mechanism of action of 1-deoxy-L-threo-sphinganine-d3 involves its incorporation into sphingolipid metabolic pathways. The deuterium atoms in the compound act as tracers, allowing researchers to track the movement and transformation of sphingolipids within cells. This helps in understanding the molecular targets and pathways involved in sphingolipid metabolism and related processes .
Comparación Con Compuestos Similares
1-deoxy-L-threo-sphinganine-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
1-deoxysphinganine-d3: Another deuterium-labeled sphinganine analog used in similar research applications.
Sphinganine-1-phosphate-d7: A deuterium-labeled sphinganine phosphate analog used in the study of sphingolipid signaling pathways.
Monomethyl Sphingosine (d181): A sphingosine analog used in the study of sphingolipid metabolism .
These compounds share similar applications but differ in their specific labeling and molecular structures, which can influence their behavior and utility in research.
Propiedades
Fórmula molecular |
C18H39NO |
|---|---|
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
(2S,3S)-2-amino-1,1,1-trideuteriooctadecan-3-ol |
InChI |
InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18-/m0/s1/i2D3 |
Clave InChI |
YRYJJIXWWQLGGV-YTOCALDUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H]([C@H](CCCCCCCCCCCCCCC)O)N |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


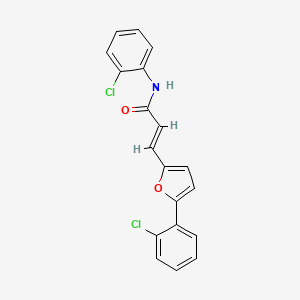
![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11938198.png)
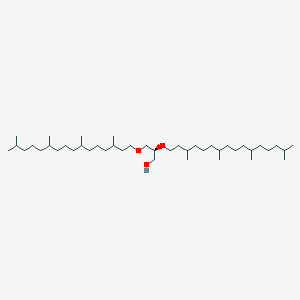
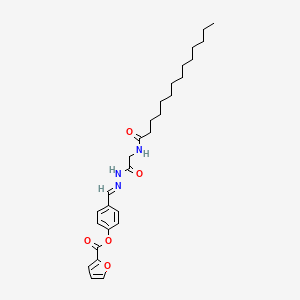
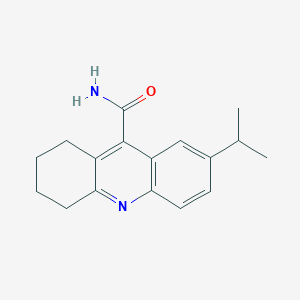
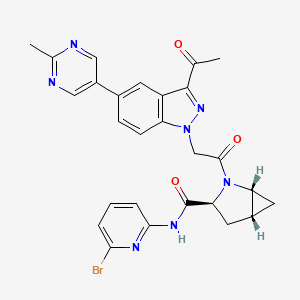

![Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dibromide;dihydrobromide](/img/structure/B11938229.png)
![Anthracene, 9-[(hexylthio)methyl]-](/img/structure/B11938235.png)
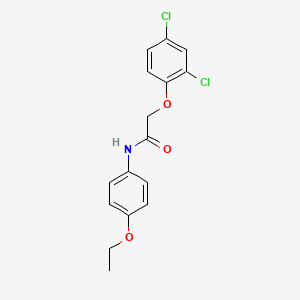

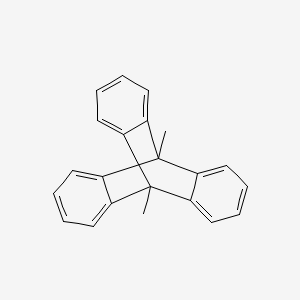
![[(3R,4S)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3S,5R)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride](/img/structure/B11938260.png)
![2-(2-chlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11938268.png)
